1-Bromo-3-(4-ethoxybenzyl)benzene CAS 898538-17-5 properties
1-Bromo-3-(4-ethoxybenzyl)benzene CAS 898538-17-5 properties
The following technical guide details the properties, synthesis, and critical application of 1-Bromo-3-(4-ethoxybenzyl)benzene (CAS 898538-17-5) . This document is structured for medicinal chemists and process development scientists, focusing on its role as a critical quality attribute (CQA) marker in the manufacturing of SGLT2 inhibitors.
CAS: 898538-17-5 Role: Critical Process Impurity & Reference Standard (Dapagliflozin Series)
Executive Summary
In the development of Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors, particularly Dapagliflozin , the control of halogenated intermediates is paramount. 1-Bromo-3-(4-ethoxybenzyl)benzene (herein referred to as Impurity-71 ) is the des-chloro analog of the primary Dapagliflozin building block.
Its presence in an API batch indicates a failure in the halogenation selectivity of the starting material or the use of non-chlorinated precursors. As a reference standard, this compound is essential for validating HPLC methods to ensure the absence of "silent" impurities that structurally mimic the drug core but lack the requisite pharmacological potency.
Physicochemical Profile
The following data aggregates experimental and predicted properties for analytical method development.
| Property | Specification |
| IUPAC Name | 1-Bromo-3-[(4-ethoxyphenyl)methyl]benzene |
| Molecular Formula | C₁₅H₁₅BrO |
| Molecular Weight | 291.18 g/mol |
| Physical State | Viscous Oil or Low-Melting Solid (dependent on purity) |
| Boiling Point | ~392°C (Predicted) |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water |
| Key Structural Feature | Meta-substituted bromobenzene linked to a para-ethoxybenzyl moiety |
| Retention Time (Rel) | Typically elutes before the chloro-analog (Dapa-Int) in Reverse Phase C18 |
Origin & Formation Mechanism
Understanding the genesis of CAS 898538-17-5 is critical for process control. It typically arises during the synthesis of the diarylmethane core of Dapagliflozin.
The "Des-Chloro" Pathway
The primary intermediate for Dapagliflozin is 5-bromo-2-chloro-4'-ethoxydiphenylmethane . If the starting material 5-bromo-2-chlorobenzoic acid contains 3-bromobenzoic acid as an impurity, or if the chlorination step is bypassed, the des-chloro derivative (CAS 898538-17-5) is formed.
Pathway Visualization:
Figure 1: Formation pathway of CAS 898538-17-5 showing its origin from non-chlorinated starting material contaminants.[1]
Targeted Synthesis of Reference Standard
To use CAS 898538-17-5 for Quality Control, it must be synthesized in high purity (>98%) to serve as a reference standard. The following protocol avoids the use of chlorinated precursors to ensure no cross-contamination.
Protocol: Two-Step Diarylmethane Construction
Step 1: Friedel-Crafts Acylation
Objective: Synthesize (3-bromophenyl)(4-ethoxyphenyl)methanone.
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Reagents: 3-Bromobenzoyl chloride (1.0 eq), Phenetole (1.1 eq), AlCl₃ (1.2 eq), DCM (Solvent).
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Procedure:
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Cool a solution of 3-Bromobenzoyl chloride in DCM to 0°C.
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Add AlCl₃ portion-wise (exothermic).
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Add Phenetole dropwise, maintaining temperature <5°C.
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Stir at RT for 4 hours.
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Quench: Pour onto ice/HCl. Extract with DCM.
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Purification: Recrystallize from Ethanol.
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Step 2: Reductive Deoxygenation
Objective: Convert the ketone to the methylene bridge (CAS 898538-17-5).
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Reagents: Ketone intermediate (from Step 1), Triethylsilane (Et₃SiH, 3.0 eq), Trifluoroacetic Acid (TFA, Solvent/Catalyst).
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Procedure:
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Dissolve ketone in TFA (5 vol).
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Add Et₃SiH slowly at RT (Caution: Gas evolution).
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Reflux for 6–12 hours until TLC shows consumption of ketone.
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Workup: Remove TFA under vacuum. Neutralize residue with NaHCO₃ (aq). Extract with Ethyl Acetate.
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Purification: Column chromatography (Hexane/EtOAc 95:5).
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Synthesis Workflow:
Figure 2: Targeted synthesis workflow for producing the analytical reference standard.
Analytical Characterization & Identification
Distinguishing CAS 898538-17-5 from the active Dapagliflozin intermediate (CAS 461432-23-5) is vital.
1H NMR Distinction
The key difference lies in the aromatic region of the "A-Ring" (the ring bearing the bromine).
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CAS 898538-17-5 (Des-Chloro): Shows a triplet or doublet of doublets at the C2 position (between Br and Benzyl) due to the presence of a proton where Chlorine would be. You will observe 4 protons on the bromo-benzene ring.
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Dapa Intermediate (Chloro): Shows only 2 protons on the bromo-chloro-benzene ring (para to each other).
Mass Spectrometry (LC-MS)[1]
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[M+H]+: ~291/293 (1:1 isotopic ratio for Br).
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Absence of Chlorine isotope pattern (no M+2 at 33% height relative to M).
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Dapa Intermediate:
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[M+H]+: ~325/327/329 (Distinct Br+Cl isotopic pattern).
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Regulatory & Safety Context
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ICH Q3A/B Compliance: As a structural analog, this impurity must be identified and quantified if present above the reporting threshold (typically 0.05% or 0.10%).
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Genotoxicity: While not flagged as a mutagenic impurity (PGI) like alkyl halides, it is a halogenated aromatic and should be handled with standard containment protocols (OEL bands for potent compounds).
References
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ChemicalBook. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene synthesis and impurity profile.Link
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PubChem. Compound Summary for CAS 898538-17-5.Link
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Google Patents. Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (WO2015063726A1).Link
